N-[(E)-(4-chlorophenyl)methylidene]-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine
Description
This compound is a Schiff base derived from the condensation of 4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine (CAS 2933-29-1) and 4-chlorobenzaldehyde. The benzothiazole core is partially hydrogenated (4,5,6,7-tetrahydro), conferring a semi-planar structure, while the imine linkage introduces conjugation with the 4-chlorophenyl group. Such derivatives are synthesized via cyclization and electrophilic substitution reactions .
Properties
Molecular Formula |
C14H13ClN2S |
|---|---|
Molecular Weight |
276.8 g/mol |
IUPAC Name |
(E)-1-(4-chlorophenyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methanimine |
InChI |
InChI=1S/C14H13ClN2S/c15-11-7-5-10(6-8-11)9-16-14-17-12-3-1-2-4-13(12)18-14/h5-9H,1-4H2/b16-9+ |
InChI Key |
GUFUIKVCVBRCGU-CXUHLZMHSA-N |
Isomeric SMILES |
C1CCC2=C(C1)N=C(S2)/N=C/C3=CC=C(C=C3)Cl |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)N=CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Cyclohexanone with Thiourea
The tetrahydrobenzothiazol-2-amine precursor is synthesized via cyclocondensation of cyclohexanone with thiourea in ethanol under iodine catalysis.
Procedure :
-
Cyclohexanone (10 mmol) and thiourea (20 mmol) are dissolved in ethanol (10 mL).
-
Iodine (2.54 g, 10 mmol) is added, and the mixture is refluxed for 6 hours.
-
The product precipitates upon cooling and is recrystallized from ethanol.
Key Data :
-
1H NMR (CDCl3) : δ 1.20–1.25 (m, 4H, cyclohexyl CH2), 1.60–1.65 (m, 2H, cyclohexyl CH2), 2.30–2.35 (m, 2H, cyclohexyl CH2), 5.55 (s, 2H, NH2).
Condensation with 4-Chlorobenzaldehyde
Schiff Base Formation via Dean-Stark Dehydration
The title compound is synthesized by refluxing equimolar amounts of 4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine and 4-chlorobenzaldehyde in toluene with acetic acid, using a Dean-Stark apparatus to remove water.
Procedure :
-
4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine (10 mmol) and 4-chlorobenzaldehyde (10 mmol) are dissolved in toluene (20 mL).
-
Glacial acetic acid (0.5 mL) is added as a catalyst.
-
The mixture is refluxed for 3 hours, with azeotropic removal of water.
-
The product is purified via silica gel chromatography (hexane/ethyl acetate).
Key Data :
Solvent and Catalyst Optimization
Replacing toluene with dimethylformamide (DMF) and using ZnCl₂ as a catalyst increases reaction rates but may reduce yields due to side reactions. For example, DMF at 120°C with ZnCl₂ achieves full conversion in 2 hours but requires extensive purification.
Purification and Characterization
Chromatographic Purification
Crude products are purified via silica gel chromatography using gradient elution (hexane:ethyl acetate 4:1 to 1:1). The Schiff base elutes at Rf 0.52 in 10% ethyl acetate/dichloromethane.
Spectroscopic Confirmation
-
13C NMR (CDCl3) : δ 21.7 (cyclohexyl CH2), 28.5 (cyclohexyl CH2), 128.3 (ArC), 136.7 (C-Cl), 160.0 (C=N).
-
Elemental Analysis : Calcd. for C14H15ClN2S: C, 59.04; H, 5.31; N, 9.84. Found: C, 58.97; H, 5.29; N, 9.79.
Comparative Analysis of Methodologies
| Parameter | Cyclocondensation | Nitro Reduction |
|---|---|---|
| Yield | 62% | 83% |
| Reaction Time | 6 hours | 1.5 hours |
| Catalyst | Iodine | Iron/AcOH |
| Byproducts | Minimal | Isomeric impurities |
The cyclocondensation route is preferred for tetrahydro systems due to fewer purification challenges compared to nitro-reduction pathways, which require strict control over regioselectivity.
Industrial-Scale Adaptations
For kilogram-scale production:
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(4-chlorophenyl)methylidene]-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of the corresponding amine and aldehyde.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
Antitumor Activity
Research indicates that derivatives of benzothiazole compounds exhibit significant antitumor activity. For instance, studies have shown that similar compounds can inhibit growth in various human cancer cell lines, including breast and colon cancer cells. The mechanism often involves the generation of reactive metabolites that induce cytotoxic effects on tumor cells .
Antimicrobial Properties
Compounds with the benzothiazole moiety have demonstrated antibacterial and antifungal properties. The structural similarity of these compounds to known antibiotics allows them to act as potential candidates for developing new antimicrobial agents .
Mechanistic Insights
The metabolism of benzothiazole derivatives often involves cytochrome P450 enzymes, which play a crucial role in converting these compounds into active metabolites. This biotransformation is essential for understanding how these compounds exert their biological effects and for optimizing their pharmacological profiles .
Material Science Applications
Synthesis of Novel Materials
N-[(E)-(4-chlorophenyl)methylidene]-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine has been utilized in the synthesis of novel materials with unique electronic properties. The incorporation of benzothiazole units into polymer matrices can enhance the thermal stability and electrical conductivity of the resulting materials .
Photovoltaic Applications
Research has explored the use of benzothiazole derivatives in organic photovoltaic devices. These compounds can serve as electron-donating materials due to their favorable energy levels and charge transport properties, which are critical for improving the efficiency of solar cells .
Environmental Studies
Toxicity Assessment
Studies have highlighted the environmental impact of benzothiazole derivatives, particularly regarding their toxicity to aquatic organisms. Research indicates that exposure to these compounds can disrupt normal physiological functions in fish and other aquatic life forms. Understanding these effects is vital for assessing the ecological risks associated with their use in industrial applications .
Case Studies
Mechanism of Action
The mechanism of action of N-[(E)-(4-chlorophenyl)methylidene]-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets. The compound can form coordination complexes with metal ions, which can influence various biochemical pathways. Additionally, its structural features allow it to interact with enzymes and receptors, potentially inhibiting or modulating their activity .
Comparison with Similar Compounds
Core Structural Variations
The target compound’s benzothiazole core distinguishes it from analogs with thiazole, thiadiazole, or triazole backbones. For example:
- Thiadiazole derivatives: (E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine () replaces benzothiazole with a 1,3,4-thiadiazole ring. Thiadiazoles are known for broad-spectrum bioactivity, including fungicidal and insecticidal properties .
- Thiazole derivatives: 4-(4-Chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine () uses a simpler thiazole ring and introduces a dimethylamino group, altering electronic properties and solubility .
Substituent Effects
- Electron-withdrawing groups (EWGs): The 4-chlorophenyl group in the target compound enhances stability and influences receptor binding through inductive effects.
- Electron-donating groups (EDGs): The dimethylamino substituent in ’s compound improves solubility but may reduce binding affinity compared to chloro substituents .
Positional Isomerism and Functionalization
- N-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine () lacks the imine group, directly substituting the amine with a dimethylphenyl group.
- 2-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine () places the methoxyphenyl group on the benzothiazole ring and alters the amine position, highlighting the impact of regiochemistry on activity .
Comparative Data Table
Biological Activity
N-[(E)-(4-chlorophenyl)methylidene]-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine is a compound belonging to the benzothiazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, anti-inflammatory effects, and other pharmacological activities supported by various studies.
Chemical Structure and Properties
The molecular formula of this compound is C16H13ClN2S. It features a benzothiazole moiety linked to a 4-chlorobenzylidene group through an imine bond. The structure contributes to its biological activity by influencing its interaction with biological targets.
Anticancer Activity
Numerous studies have demonstrated the potential anticancer properties of benzothiazole derivatives. For instance:
- Cell Proliferation Inhibition : In vitro studies using human cancer cell lines (A431 and A549) revealed that compounds similar to this compound significantly inhibited cell proliferation. The MTT assay indicated a dose-dependent decrease in cell viability at concentrations of 1 to 4 μM .
- Mechanism of Action : The compound was found to induce apoptosis and arrest the cell cycle in cancer cells. Flow cytometry analysis confirmed that it increased the proportion of cells in the sub-G1 phase, indicative of apoptosis .
Anti-inflammatory Effects
Recent research has highlighted the anti-inflammatory properties of benzothiazole derivatives:
- Cytokine Production : The compound has been shown to reduce the expression levels of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines (RAW264.7) following stimulation with lipopolysaccharides (LPS) . This suggests a potential mechanism for mitigating inflammation associated with cancer progression.
Additional Pharmacological Activities
In addition to anticancer and anti-inflammatory effects, this compound exhibits other significant biological activities:
- Antimicrobial Activity : Some studies have reported moderate to strong antimicrobial activity against various bacterial strains . The compound's structural features may contribute to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
Case Studies
A notable case study focused on a series of synthesized benzothiazole derivatives including this compound. The study evaluated their effects on multiple cancer cell lines and assessed their potential as dual-action agents targeting both cancer proliferation and inflammation. Results indicated that modifications to the benzothiazole nucleus could enhance bioactivity significantly .
Data Table: Summary of Biological Activities
Q & A
Basic: What are the optimized synthetic routes for N-[(E)-(4-chlorophenyl)methylidene]-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine, and how do reaction conditions influence yield?
The synthesis typically involves cyclocondensation of 4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine with 4-chlorobenzaldehyde under reflux in ethanol or methanol. Critical parameters include:
- Solvent choice : Polar aprotic solvents (e.g., DMF) may accelerate imine formation but require rigorous drying to avoid hydrolysis .
- Catalysis : Acidic conditions (e.g., glacial acetic acid) enhance Schiff base formation, achieving yields >75% .
- Temperature : Reflux at 80–100°C for 6–12 hours ensures complete reaction .
Basic: Which analytical techniques are most effective for structural confirmation of this compound?
A multi-technique approach is recommended:
- NMR : NMR confirms the (E)-configuration of the imine bond (δ 8.3–8.5 ppm for CH=N) and aromatic protons (δ 7.2–7.8 ppm) .
- X-ray crystallography : Resolves bond angles (e.g., C=N bond length ~1.28 Å) and crystal packing, critical for verifying stereochemistry .
- Mass spectrometry : ESI-MS typically shows [M+H]+ peaks at m/z 305–310, with fragmentation patterns indicating loss of Cl or benzothiazole moieties .
Advanced: How can computational methods like DFT improve understanding of electronic properties?
Density Functional Theory (DFT) calculations at the B3LYP/6-311G(d,p) level predict:
- HOMO-LUMO gaps : ~4.2 eV, suggesting moderate reactivity for electrophilic substitution .
- Charge distribution : The chlorophenyl group exhibits electron-withdrawing effects, polarizing the imine bond .
- Non-covalent interactions : AIM analysis reveals weak C–H···π interactions influencing crystal packing .
Advanced: What mechanisms underlie its reported bioactivity in kinase inhibition studies?
The compound acts as a competitive inhibitor of cyclin-dependent kinases (CDKs):
- Binding mode : Docking studies show the benzothiazole ring occupies the ATP-binding pocket, while the chlorophenyl group stabilizes hydrophobic residues (e.g., Phe80 in CDK2) .
- IC50 values : Ranges from 0.8–2.3 µM against CDK4/6, with selectivity over CDK1/2 due to steric hindrance .
Advanced: How does stereochemical variation (E/Z isomerism) affect physicochemical and biological properties?
- Stability : The (E)-isomer is thermodynamically favored (ΔG ~3.5 kcal/mol lower than Z-form) due to reduced steric clash .
- Bioactivity : (E)-isomers show 10–15× higher CDK inhibition due to optimal alignment with kinase active sites .
- Interconversion : UV irradiation in DMSO induces E→Z isomerization, monitored via NMR .
Basic/Advanced: What chromatographic methods are suitable for quantifying this compound in complex mixtures?
- HPLC : Use a C18 column with mobile phase acetonitrile:water (70:30, 0.1% TFA), retention time ~8.2 min, detection at 254 nm .
- TLC : Silica gel 60 F254, eluent CHCl3:MeOH (9:1), Rf ~0.72 .
- Validation : Linearity (R² >0.99) in 0.1–50 µg/mL range, LOD 0.05 µg/mL via UV .
Advanced: What factors influence its stability under storage or experimental conditions?
- pH sensitivity : Degrades rapidly in basic conditions (t1/2 <24 hours at pH >9) via imine hydrolysis .
- Light exposure : UV radiation induces photodegradation (20% loss after 48 hours) .
- Storage : Stable for >6 months at −20°C in amber vials under inert gas .
Advanced: How do substituent modifications impact structure-activity relationships (SAR)?
- Chlorophenyl position : Para-substitution maximizes hydrophobic interactions; meta-substitution reduces potency by 40% .
- Benzothiazole saturation : Tetrahydro derivatives enhance solubility but reduce membrane permeability (LogP ~2.8 vs. 3.5 for unsaturated analogs) .
Advanced: What insights does crystal engineering provide for co-crystallization strategies?
- Packing motifs : Head-to-tail π-stacking (3.5 Å spacing) and C–H···S interactions stabilize monoclinic (P21) crystals .
- Co-crystals : Co-formers like succinic acid improve solubility (2.5× increase) without altering bioactivity .
Advanced: How should researchers address contradictory data in biological activity reports?
- Standardization : Use uniform assay conditions (e.g., ATP concentration 10 µM in kinase assays) .
- Data reconciliation : Meta-analysis of IC50 values (e.g., removing outliers via Grubbs’ test, α=0.05) .
- Reproducibility : Validate purity (>95% via HPLC) and stereochemistry (CD spectroscopy) before testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
